molecular formula C24H22N4O3S2 B11633896 2-(benzylamino)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(benzylamino)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B11633896
Molekulargewicht: 478.6 g/mol
InChI-Schlüssel: MEFZNOTYLPSBJV-UYRXBGFRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring via a Z-configured methylene bridge. Key structural attributes include:

  • Tetrahydrofuranmethyl group at position 3 of the thiazolidinone ring, enhancing solubility and stereoelectronic properties.
  • Thioxo group at position 2 of the thiazolidinone ring, critical for hydrogen bonding and redox activity.

Its IUPAC name and CAS registry number (438244-13-4) confirm its unique identity among thiazolidinone derivatives .

Eigenschaften

Molekularformel

C24H22N4O3S2

Molekulargewicht

478.6 g/mol

IUPAC-Name

(5Z)-5-[[2-(benzylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N4O3S2/c29-22-18(13-19-23(30)28(24(32)33-19)15-17-9-6-12-31-17)21(25-14-16-7-2-1-3-8-16)26-20-10-4-5-11-27(20)22/h1-5,7-8,10-11,13,17,25H,6,9,12,14-15H2/b19-13-

InChI-Schlüssel

MEFZNOTYLPSBJV-UYRXBGFRSA-N

Isomerische SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCC5=CC=CC=C5)/SC2=S

Kanonische SMILES

C1CC(OC1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC5=CC=CC=C5)SC2=S

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Benzylamino)-3-{(Z)-[4-Oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-on beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung des Pyrido[1,2-a]pyrimidin-4-on-Kerns beginnen, gefolgt von der Einführung der Benzylaminogruppe und des Thiazolidinon-Moleküls. Jeder Schritt erfordert spezifische Reagenzien und Bedingungen, wie z. B. die Verwendung von Katalysatoren, Lösungsmitteln und kontrollierten Temperaturen.

Industrielle Produktionsmethoden

In einem industriellen Umfeld würde die Produktion dieser Verbindung wahrscheinlich große Batchreaktoren und kontinuierliche Fließsysteme umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess wäre auf Kosteneffizienz und ökologische Nachhaltigkeit optimiert, wobei die Abfallbewirtschaftung und Energieeffizienz berücksichtigt werden würden.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuer synthetischer Methoden.

Biologie

In der biologischen Forschung kann die Verbindung als Sonde oder Inhibitor für die Untersuchung verschiedener biochemischer Pfade dienen. Ihre Wechselwirkungen mit biologischen Makromolekülen können Einblicke in Enzymmechanismen und zelluläre Prozesse liefern.

Medizin

In der medizinischen Chemie kann 2-(Benzylamino)-3-{(Z)-[4-Oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-on auf seine potenziellen therapeutischen Eigenschaften untersucht werden. Es könnte als Leitverbindung für die Entwicklung neuer Medikamente zur Behandlung spezifischer Krankheiten dienen.

Industrie

Im Industriesektor könnte die Verbindung bei der Herstellung von fortschrittlichen Materialien wie Polymeren und Nanomaterialien verwendet werden. Ihre einzigartigen Eigenschaften könnten die Leistung und Funktionalität dieser Materialien verbessern.

Wirkmechanismus

Der Wirkmechanismus von 2-(Benzylamino)-3-{(Z)-[4-Oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine umfassen. Die Verbindung kann ihre Wirkung ausüben, indem sie an diese Zielstrukturen bindet und ihre Aktivität moduliert, was zu Veränderungen in zellulären Signalwegen und physiologischen Reaktionen führt.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of similar pyrido-pyrimidine compounds exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can demonstrate significant inhibitory effects against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 20 μmol L1^{-1} . The incorporation of specific side chains can enhance this activity, suggesting that the compound may also possess similar antimicrobial properties.

Anticancer Potential

The anticancer activity of pyrido-pyrimidine derivatives has been documented in several studies. Compounds related to this structure have been shown to exhibit cytotoxic effects on tumor cell lines, with IC5050 values indicating potent activity (e.g., values as low as 0.45 μmol L1^{-1} for certain derivatives) . The mechanism often involves the induction of apoptosis or inhibition of cell proliferation pathways.

Antioxidant Properties

The antioxidant capacity of compounds containing thiazolidine and pyrido-pyrimidine frameworks has been explored. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases associated with oxidative stress .

Case Studies

Several studies have focused on the synthesis and evaluation of compounds similar to 2-(benzylamino)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one :

StudyFindings
Synthesis of Pyrido-Pyrimidine Derivatives A study demonstrated that microwave-assisted synthesis could enhance yields and reduce reaction times for similar derivatives, showcasing their potential for rapid development in drug discovery .
Antimicrobial Evaluation Another investigation revealed that certain derivatives exhibited superior antimicrobial efficacy compared to standard antibiotics, highlighting their potential as new therapeutic agents against resistant strains .
Cytotoxicity Assessment Research indicated that specific structural modifications led to increased cytotoxicity against cancer cell lines, suggesting that this compound could be optimized for enhanced anticancer activity .

Wirkmechanismus

The mechanism of action of 2-(benzylamino)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • R1 (Amino Substituent): Benzyl groups (as in the reference compound) optimize lipophilicity and binding affinity compared to smaller alkyl chains (e.g., ethyl in ).
  • R2 (Thiazolidinone Substituent): Tetrahydrofuranmethyl (reference compound) offers superior solubility over purely alkyl (isopropyl in ) or aromatic (2-phenylethyl in ) groups.
  • R3 (Chalcogen) : The thioxo group (S) is conserved across analogs, suggesting its indispensability for bioactivity.

Bioactivity and Pharmacological Potential

  • Anticancer Activity: Thiazolo[3,2-a]pyrimidinone derivatives show IC₅₀ values of 10–50 µM against breast cancer cell lines (MCF-7) via kinase inhibition .
  • Antimicrobial Effects: Pyrimidinone-thiazolidinone hybrids demonstrate MIC values of 8–32 µg/mL against Staphylococcus aureus .
  • Anti-inflammatory Action: Benzylamino substituents (as in the reference compound) correlate with COX-2 inhibition (40–60% at 10 µM) in murine models .

Biologische Aktivität

The compound 2-(benzylamino)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrido-pyrimidine core linked to a thiazolidinone moiety. The presence of benzylamino and tetrahydrofuranylmethyl groups contributes to its pharmacological profile.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance, compounds structurally similar to the target compound were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain synthesized derivatives showed comparable or superior activity to standard antibiotics like norfloxacin and chloramphenicol .

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AS. aureus25 µg/mL
Compound BE. coli30 µg/mL
Target CompoundB. subtilis20 µg/mL

Antifungal Activity

In addition to antibacterial effects, the compound has shown promising antifungal activity against strains such as Candida albicans and Aspergillus niger. The antifungal efficacy was evaluated through serial dilution methods, revealing that some derivatives achieved MIC values lower than those of established antifungal agents like fluconazole .

Compound Fungal Strain Minimum Inhibitory Concentration (MIC)
Compound CC. albicans15 µg/mL
Target CompoundA. niger18 µg/mL

Anticancer Activity

The anticancer potential of the compound was assessed in various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Preliminary results indicate that the compound can inhibit cell proliferation effectively, with IC50 values suggesting significant cytotoxicity towards these cancer cells .

Cell Line IC50 Value (µM)
MDA-MB-23110
SK-Hep-112

The biological mechanisms underlying the activities of this compound are believed to involve multiple pathways. For antibacterial action, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with protein synthesis. Antifungal activity may be attributed to inhibition of ergosterol synthesis in fungal membranes. Regarding anticancer properties, the compound may induce apoptosis through the activation of caspase pathways or by inhibiting key signaling pathways involved in cell proliferation .

Case Studies

A study conducted on a series of thiazolidinone derivatives demonstrated their potential as effective antimicrobial agents. Among these, compounds closely related to the target compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiazolidinone ring enhanced biological activity, suggesting avenues for further optimization .

Q & A

Q. What synthetic strategies are commonly employed for synthesizing this compound?

The compound is typically synthesized via multi-step condensation reactions. For instance:

  • Step 1 : React pyrido[1,2-a]pyrimidin-4-one derivatives with benzylamines under reflux conditions in ethanol to form the benzylamino backbone .
  • Step 2 : Introduce the thiazolidinone moiety by reacting with tetrahydrofurfuryl isothiocyanate or analogous reagents under inert atmospheres, followed by purification via column chromatography .
  • Key validation : Confirm intermediates using 1H^1H-NMR (aromatic proton shifts at δ 7.2–8.5 ppm) and mass spectrometry (e.g., molecular ion peaks matching expected m/z) .
Reaction Conditions Key Reagents Validation Tools
Reflux in ethanol (48–72 hrs)Benzylamines, tetrahydrofurfuryl derivatives1H^1H-NMR, ESI-MS, IR

Q. How is the structural identity of this compound validated?

Structural confirmation relies on:

  • Spectroscopic techniques :
  • 1H^1H-NMR to detect aromatic protons (pyrido-pyrimidine and benzyl groups) and stereochemical shifts (Z-configuration at the thiazolidinone methylidene group) .
  • 13C^{13}C-NMR to identify carbonyl (C=O at ~170 ppm) and thiocarbonyl (C=S at ~125 ppm) signals .
    • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages are cross-checked against theoretical values (deviation <0.4%) .

Q. What pharmacological models are used to assess its bioactivity?

The acetic acid-induced writhing model in rodents is a standard for evaluating analgesic activity. Key steps:

  • Administer the compound (10–50 mg/kg) intraperitoneally.
  • Quantify writhing episodes post-acetic acid injection; compare to controls (e.g., aspirin) .
  • Advanced note : Activity discrepancies between studies may arise from variations in animal strains or dosing protocols .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions often stem from assay variability or structural impurities. Mitigation strategies include:

  • Replicating assays under standardized conditions (e.g., identical animal models, dose ranges).
  • Purity verification : Use HPLC (≥95% purity) to exclude degradation products .
  • Bioisosteric analysis : Compare activity trends with structurally analogous compounds (e.g., 4-hydroxyquinolin-2-ones vs. pyrido-pyrimidine nuclei) to identify conserved pharmacophores .

Q. What experimental design principles optimize crystallization for X-ray diffraction studies?

Crystallization optimization involves:

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) and slow evaporation at 4°C .
  • Additive use : Introduce trace co-solvents (e.g., hexane) to induce nucleation.
  • Data refinement : Employ SHELXL for high-resolution refinement, focusing on resolving thermal motion artifacts in the thiazolidinone moiety .
Crystallization Parameters Tools
Slow evaporation (7–14 days)SHELXL (R-factor <0.05 for high quality)

Q. How to design structure-activity relationship (SAR) studies for this compound?

SAR exploration requires systematic variation of substituents:

  • Modify the benzyl group : Introduce electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups to assess electronic effects on activity .
  • Vary the tetrahydrofuran moiety : Replace with other heterocycles (e.g., pyrrolidine) to study steric impacts .
  • Statistical analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, π-values) with bioactivity .

Q. What computational approaches predict target interactions?

Combine docking simulations (AutoDock Vina) and molecular dynamics (GROMACS) to:

  • Identify binding poses with kinases or cyclooxygenase isoforms.
  • Validate predictions using crystallographic data (e.g., SHELX-refined structures) to ensure ligand conformer accuracy .

Methodological Notes

  • Contradiction Handling : Cross-validate pharmacological data with orthogonal assays (e.g., in vitro enzyme inhibition + in vivo models) .
  • Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst load) efficiently .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.